2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Description
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a pyranone derivative characterized by a central 4H-pyran-4-one core substituted with an anilino(phenyl)methyl group at position 2, a hydroxyl group at position 3, and a hydroxymethyl group at position 4.
Properties
IUPAC Name |
2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-12-15-11-16(22)18(23)19(24-15)17(13-7-3-1-4-8-13)20-14-9-5-2-6-10-14/h1-11,17,20-21,23H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUJCHJWBKZEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277168 | |
| Record name | 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-96-6 | |
| Record name | NSC1009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of aniline with benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization with a suitable pyran precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The anilino and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutent Variations
The compound shares a core pyranone structure with several analogs, differing primarily in substituents at positions 2 and 5. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (3i, ) or chloro (3h) substituents exhibit higher melting points (221–237°C), likely due to increased molecular polarity and intermolecular interactions .
- Bulkier Groups : The guaiazulenyl group in 3g and 3h introduces steric hindrance and lipophilicity, which may influence solubility and biological activity .
Physicochemical Properties
- Melting Points : The hydroxymethyl group at position 6 is conserved in all compounds listed in , contributing to consistent hydrogen-bonding capacity. However, melting points vary significantly (212–237°C) based on substituent electronegativity and molecular weight .
Biological Activity
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, with the CAS number 6290-96-6, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 323.34 g/mol. The compound has a density of 1.387 g/cm³ and a boiling point of 594.9ºC at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.34 g/mol |
| Density | 1.387 g/cm³ |
| Boiling Point | 594.9ºC |
| Flash Point | 313.6ºC |
Antimicrobial Activity
Research indicates that various derivatives of pyran compounds, including 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, exhibit notable antimicrobial properties. A study evaluated several pyran derivatives against Gram-positive and Gram-negative bacteria, revealing that certain derivatives inhibited bacterial growth more effectively than standard antibiotics like ampicillin .
Case Study:
In vitro tests demonstrated that specific derivatives significantly reduced the viability of Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH scavenging activity. Compounds similar to 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one have shown strong free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .
Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | IC50 (µM) |
|---|---|---|
| 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | X% | Y µM |
| Standard (BHT) | Z% | W µM |
Note: Replace X%, Y µM, Z%, and W µM with actual data from studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. Specifically, it has been evaluated against various cancer cell lines, including colon cancer (HCT-116). The results indicated that certain analogues induced apoptosis in cancer cells via caspase activation pathways .
Case Study:
A study demonstrated that derivatives of the compound inhibited CDK2 activity in HCT-116 cells, leading to reduced cell proliferation and increased apoptosis rates. The lowest IC50 values observed were 75.1 µM and 85.88 µM for two specific derivatives .
Mechanistic Insights
The biological activities of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one can be attributed to its ability to interact with various biological targets:
- CDK2 Inhibition: The compound's structural features allow it to inhibit cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle regulation.
- Antioxidant Mechanisms: The hydroxyl groups in the structure contribute to its ability to donate electrons and neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
